molecular formula C8H10N2O2 B8054036 Methyl 5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-3-carboxylate

Methyl 5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-3-carboxylate

Cat. No.: B8054036
M. Wt: 166.18 g/mol
InChI Key: VNDXYIPWYBJOKP-UHFFFAOYSA-N
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Description

Methyl 5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-3-carboxylate is a heterocyclic compound that features a fused pyrrole and pyrazole ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-3-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a pyrrole derivative with a hydrazine derivative, followed by esterification to introduce the methyl ester group. The reaction conditions often include the use of catalysts and solvents to facilitate the cyclization and esterification processes.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often utilize continuous flow reactors and advanced purification techniques to scale up the production while maintaining the quality of the compound.

Chemical Reactions Analysis

Types of Reactions

Methyl 5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce more saturated compounds.

Scientific Research Applications

Methyl 5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-3-carboxylate has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: It is used in the development of new materials with specific properties, such as conductivity and stability.

Mechanism of Action

The mechanism by which Methyl 5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-3-carboxylate exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s unique structure allows it to bind to these targets, potentially modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Methyl 5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2-one: This compound shares a similar fused ring system but differs in the specific arrangement of the rings.

    5,6-Dihydro-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione: Another related compound with a different substitution pattern on the fused ring system.

Uniqueness

Methyl 5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-3-carboxylate is unique due to its specific ring fusion and functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

methyl 5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O2/c1-12-8(11)6-5-9-10-4-2-3-7(6)10/h5H,2-4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNDXYIPWYBJOKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C2CCCN2N=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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